molecular formula C15H13N3O3S B4574845 2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B4574845
M. Wt: 315.3 g/mol
InChI Key: FFWXPJBUYBSNHX-UHFFFAOYSA-N
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Description

2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethyl-5-methyl-3-thiophene carboxylic acid hydrazide with 3-nitrobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives or other substituted thiophenes.

Scientific Research Applications

2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has been investigated for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.

    Materials Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Agriculture: Studied for its potential as a pesticide or herbicide due to its biological activity against certain pests and weeds.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific enzymes or receptors, leading to the inhibition of microbial growth or cancer cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its biological activity.

Comparison with Similar Compounds

2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives such as:

  • 2-(4-methyl-5-phenyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
  • 2-(4-ethyl-5-methyl-3-thienyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

These compounds share similar structural features but differ in the substituents on the thiophene and phenyl rings. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-ethyl-5-methylthiophen-3-yl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-3-12-9(2)22-8-13(12)15-17-16-14(21-15)10-5-4-6-11(7-10)18(19)20/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWXPJBUYBSNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
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2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
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2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
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2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 5
2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Reactant of Route 6
2-(4-ethyl-5-methyl-3-thienyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

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